Afzelin

Description

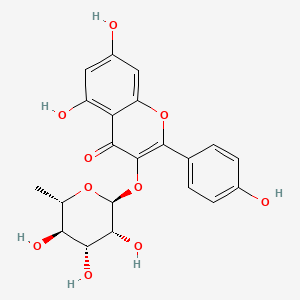

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSLMHZOJATCCP-AEIZVZFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197459 | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-39-3 | |

| Record name | Afzelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afzelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFZELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of Afzelin: A Technical Guide for Researchers

Introduction: Afzelin, also known as kaempferol-3-O-rhamnoside, is a flavonoid glycoside recognized for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] As a derivative of kaempferol, this natural compound is a subject of growing interest in the fields of pharmacology and drug development.[2][4] This guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an examination of the key signaling pathways it modulates.

Natural Sources and this compound Content

This compound is distributed across a diverse range of plant species. It has been identified in various plant parts, including leaves, bark, and flowers. While numerous plants are reported to contain this compound, quantitative data on its concentration remains sparse in the available literature. The following table summarizes the key botanical sources identified.

| Plant Species | Family | Common Name / Note | Part(s) Used | Reference(s) |

| Nymphaea odorata | Nymphaeaceae | American white waterlily | - | |

| Houttuynia cordata | Saururaceae | Fish mint, Chameleon plant | - | |

| Kalanchoe pinnata | Crassulaceae | Miracle leaf, Air plant | - | |

| Cornus macrophylla | Cornaceae | Large-leafed dogwood | Leaves, Bark | |

| Pithecellobium dulce | Fabaceae | Manila tamarind | Leaves | |

| Ficus palmata | Moraceae | Punjab fig | - | |

| Thesium chinense | Santalaceae | - | - | |

| Kalanchoe tomentosa | Crassulaceae | Panda plant | Fresh Leaves | |

| Solanum cernuum | Solanaceae | A Brazilian plant | - | |

| Quercus spp. | Fagaceae | Oak Trees | - | |

| Agrimonia pilosa | Rosaceae | Hairy agrimony | - | |

| Ardisia japonica | Primulaceae | Marlberry | - |

Experimental Protocols: Extraction, Fractionation, and Isolation

The isolation of this compound for research purposes typically involves a multi-step process of solvent extraction, fractionation, and chromatographic purification. The following methodologies are based on protocols described for its isolation from Pithecellobium dulce and Kalanchoe tomentosa.

Extraction

-

Objective: To extract a broad range of phytochemicals, including this compound, from the plant matrix.

-

Protocol:

-

Air-dry and grind the plant material (e.g., leaves) into a coarse powder.

-

Macerate the powdered material in a highly polar solvent, such as methanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Filter the mixture to separate the solvent extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Fractionation

-

Objective: To separate the crude extract into fractions of differing polarity, thereby concentrating the flavonoids.

-

Protocol:

-

Suspend the crude methanol extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then n-butanol.

-

This compound, being a moderately polar glycoside, typically concentrates in the ethyl acetate fraction (EAF).

-

Evaporate the solvent from each fraction to yield dried n-hexane, ethyl acetate, and n-butanol fractions.

-

Isolation and Purification

-

Objective: To isolate pure this compound from the flavonoid-rich fraction.

-

Protocol:

-

Subject the dried ethyl acetate fraction to column chromatography over a silica gel stationary phase.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate.

-

Collect the eluate in numerous small fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile and a spot corresponding to a reference standard of this compound.

-

For final purification, the combined fractions can be further purified using techniques like preparative thin-layer chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC).

-

The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

References

- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound [mdpi.com]

- 2. CAS 482-39-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Afzelin: A Comprehensive Technical Guide

Introduction

Afzelin, a flavonoid glycoside chemically known as kaempferol-3-O-rhamnoside, is a naturally occurring compound found in a variety of medicinal plants. It has garnered significant attention within the scientific community for its broad spectrum of biological activities and pharmacological properties. This technical guide provides an in-depth overview of the current research on this compound, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate further investigation and therapeutic development.

Antioxidant Properties

This compound exhibits potent antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems. Its capacity to neutralize reactive oxygen species (ROS) is a key mechanism underlying many of its other pharmacological effects.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the key findings.

| Assay | Model System | Metric | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50 | 6.44 µg/mL | [Not Cited] |

| Superoxide Anion Scavenging | RAW 264.7 cells | - | Demonstrated scavenging activity | [1] |

| AAPH-induced Oxidation | Human Erythrocytes | - | Effective inhibition of hemolysis and lipid peroxidation | [2] |

| AAPH-induced Oxidation | pUC19 Plasmid DNA | - | Inhibition of oxidative DNA damage | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a strong absorbance at 517 nm.

-

Prepare a series of dilutions of this compound in the same solvent.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution.

-

A control is prepared by mixing the DPPH solution with the solvent alone.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Properties

This compound demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

| Activity | Model System | Metric | Result | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | 42.8 µg/mL | [Not Cited] |

| Pro-inflammatory Cytokine Reduction | D-galactosamine/LPS-treated mice | - | Reduced serum levels of TNF-α and IL-6 | [3][4] |

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by interfering with the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound can inhibit the phosphorylation of key proteins in these cascades, leading to a downstream reduction in the expression of pro-inflammatory genes.

References

- 1. This compound exhibits anti-cancer activity against androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells through the inhibition of LIM domain kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound ameliorates D‐galactosamine and lipopolysaccharide‐induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Afzelin's Role in Modulating Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These biological effects are intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its interactions with key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Furthermore, this document details this compound's role in the intricate regulation of apoptosis. By presenting comprehensive quantitative data, detailed experimental methodologies, and clear visual representations of the signaling pathways, this guide aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet. Among these, this compound (kaempferol-3-O-rhamnoside) has emerged as a promising therapeutic agent due to its broad spectrum of biological activities[1]. The therapeutic efficacy of this compound is largely attributed to its capacity to interact with and modulate critical cellular signaling pathways that are often dysregulated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders[1][2]. A thorough understanding of these molecular interactions is paramount for the rational design and development of novel therapeutic strategies. This guide provides a detailed examination of the current scientific literature on this compound's role in cellular signaling, supported by quantitative data and standardized experimental protocols.

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the quantitative data from various studies, illustrating the potent effects of this compound on different cellular targets and pathways.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Target/Process | Cell Line/System | IC₅₀ Value | Reference |

| Aldose Reductase (AR) | In vitro | 1.91 µM | [1] |

| Nitric Oxide (NO) Production | In vitro | 42.8 µg/mL | [1] |

| Cell Viability | AGS (Gastric Cancer) | > 160 µM |

Table 2: Effects of this compound on Apoptosis-Related Proteins

| Cell Line | Treatment | Target | Effect | Reference |

| A549 (Lung Cancer) | 60 µM this compound | Bax mRNA | 30% increase | |

| A549 (Lung Cancer) | 120 µM this compound | Bax mRNA | 80% increase | |

| AGS (Gastric Cancer) | 60 µM this compound | Bax mRNA | 30% increase | |

| AGS (Gastric Cancer) | 120 µM this compound | Bax mRNA | 80% increase | |

| AGS (Gastric Cancer) | 120 µM this compound | Caspase-8 mRNA | ~60% increase | |

| AGS (Gastric Cancer) | 60 µM & 120 µM this compound | Caspase-9 mRNA | ~60% increase | |

| AGS (Gastric Cancer) | 120 µM this compound | Caspase-3 mRNA | ~50% increase |

Table 3: Modulation of Other Signaling Proteins by this compound

| Target Protein | Cell Line/System | This compound Concentration | Effect | Reference |

| RAC1 GTPase Activation | In vitro | 400 & 800 µg/mL | 60% reduction | |

| MUC1 Cytoplasmic Domain | AGS (Gastric Cancer) | 60 µM | 43% increase | |

| MUC1 Cytoplasmic Domain | AGS (Gastric Cancer) | 120 µM | 88% increase | |

| MUC1 Extracellular Domain (in lysate) | AGS (Gastric Cancer) | 120 µM | >100% increase (~245 kDa), ~80% increase (>245 kDa) | |

| MUC1 Extracellular Domain (released) | AGS (Gastric Cancer) | 60 µM & 120 µM | ~42% decrease | |

| MUC1 mRNA | AGS (Gastric Cancer) | 120 µM | 37% increase | |

| FUT3 mRNA | AGS (Gastric Cancer) | 120 µM | 38% inhibition | |

| FUT4 mRNA | AGS (Gastric Cancer) | 120 µM | 24% inhibition | |

| Cell Proliferation | PC-3 & LNCaP (Prostate Cancer) | 1 µg/mL (24h) | Significant decrease | |

| G₀ Phase Cell Accumulation | PC-3 (Prostate Cancer) | 10 µg/mL | 27.6% of population | |

| G₀ Phase Cell Accumulation | LNCaP (Prostate Cancer) | 10 µg/mL | 19.4% of population |

This compound's Impact on Key Cellular Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways that are central to cellular homeostasis and disease pathogenesis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. It can inhibit the phosphorylation of key MAPK members such as ERK, JNK, and p38.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. This compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This compound has been shown to activate the Nrf2 signaling pathway, thereby enhancing the cell's antioxidant capacity.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer. This compound has been shown to induce apoptosis in various cancer cell lines through the activation of the caspase signaling cascade. It can increase the expression of pro-apoptotic proteins like Bax and activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).

Detailed Experimental Protocols

This section provides standardized protocols for the key experimental techniques used to investigate the effects of this compound on cellular signaling pathways.

Cell Viability Assay (MTT/CCK-8)

This assay is used to assess the cytotoxic effects of this compound on different cell lines.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add DMSO to dissolve the formazan crystals.

-

For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins and their phosphorylation status in cell lysates.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific to total and phosphorylated proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse this compound-treated and control cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

qRT-PCR is used to measure the relative expression levels of specific genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

Extract total RNA from this compound-treated and control cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green or TaqMan chemistry with gene-specific primers.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for single-cell analysis of apoptosis and cell cycle distribution.

For Apoptosis (Annexin V/PI Staining):

-

Harvest and wash this compound-treated and control cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark and analyze by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

For Cell Cycle Analysis:

-

Harvest and fix cells in cold 70% ethanol.

-

Wash and resuspend cells in a staining solution containing PI and RNase A.

-

Incubate and analyze by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a multi-target flavonoid with significant potential for therapeutic applications. Its ability to modulate key cellular signaling pathways, including MAPK, NF-κB, and Nrf2, as well as to induce apoptosis, underscores its promise in the treatment of a range of diseases characterized by dysregulated cellular signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the pharmacological properties of this compound and its development as a novel therapeutic agent. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on evaluating its efficacy and safety in preclinical and clinical settings.

References

In Silico Docking of Afzelin: A Technical Guide for Target Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico docking studies of Afzelin, a flavonoid with known antioxidant, anti-inflammatory, and anticancer properties, with various protein targets. This document summarizes key quantitative data, outlines detailed experimental protocols for molecular docking, and visualizes relevant biological pathways to facilitate further research and drug discovery efforts.

Introduction to this compound and In Silico Docking

This compound (Kaempferol-3-O-rhamnoside) is a naturally occurring flavonoid glycoside found in a variety of plants.[1] Its diverse biological activities make it a compound of significant interest for therapeutic applications.[2] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug targets and understanding molecular interactions.

Target Proteins of this compound

In silico studies have identified several potential protein targets for this compound across different therapeutic areas. These targets are primarily associated with cancer, viral infections, and bacterial diseases.

Table 1: Summary of Potential Protein Targets for this compound

| Therapeutic Area | Target Protein | PDB ID(s) | Function |

| Cancer | Extracellular signal-regulated kinase 2 (ERK2) | 4M0E, 5AML | Regulates cell proliferation, differentiation, and survival.[3][4] |

| Kirsten rat sarcoma viral oncogene homolog (KRAS) | Multiple | A GTPase that acts as a molecular switch in signaling pathways.[2] | |

| Focal Adhesion Kinase (FAK) | Multiple | A non-receptor tyrosine kinase involved in cell migration and adhesion. | |

| LIM domain kinase 1 (LIMK1) | Multiple | Regulates actin dynamics through phosphorylation of cofilin. | |

| NAD(P)H quinone dehydrogenase 2 (NQO2) | Multiple | A reductase involved in quinone metabolism with links to cancer. | |

| Ribosomal protein S6 kinase A1 (RPS6KA1/RSK1) | Multiple | A kinase involved in cell growth, proliferation, and survival. | |

| COVID-19 | Angiotensin-converting enzyme 2 (ACE2) | 6M0J | The primary receptor for SARS-CoV-2 entry into host cells. |

| 3C-like protease (3CLpro) | 6LU7 | A key enzyme in SARS-CoV-2 replication. | |

| RNA-dependent RNA polymerase (RdRp) | 7BTF | Essential for the replication of the viral RNA genome. | |

| Papain-like protease (PLpro) | 7KOL | Involved in viral replication and innate immunity evasion. | |

| Bacterial Infection | DNA gyrase (Staphylococcus aureus) | 2XCS | An essential enzyme for bacterial DNA replication. |

Quantitative Docking Data

The binding affinity of this compound to its target proteins is a key indicator of its potential inhibitory activity. This is often quantified by the binding energy (in kcal/mol or kJ/mol) and the inhibition constant (Ki). Lower binding energy values indicate a more stable protein-ligand complex.

Table 2: Reported Binding Affinities of this compound with Target Proteins

| Target Protein | Ligand | Binding Energy (kcal/mol) | Binding Energy (kJ/mol) | Software Used |

| ACE2 (COVID-19) | This compound | -8.3 | - | AutoDock Vina (in PyRx) |

| AF-CF3 (this compound derivative) | -9.2 | - | AutoDock Vina (in PyRx) | |

| NQO2 (Cancer) | This compound | Not specified | Not specified | MOE (Molecular Operating Environment) |

| RPS6KA1 (Cancer) | This compound | Not specified | Not specified | Not specified |

| DNA gyrase (S. aureus) | This compound | - | -29.82 | Not specified |

Note: Data for all target proteins is not consistently available in the public domain. The table reflects the currently accessible information.

Experimental Protocols for In Silico Docking

A generalized workflow for performing in silico docking of this compound with a target protein is outlined below. This protocol is based on commonly used software such as AutoDock Vina.

Ligand and Receptor Preparation

-

Ligand Preparation :

-

Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Optimize the ligand's geometry using a molecular mechanics force field (e.g., MMFF94).

-

Assign Gasteiger charges to the ligand atoms.

-

Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).

-

-

Receptor Preparation :

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock Vina).

-

Molecular Docking Procedure

-

Grid Box Definition :

-

Define a three-dimensional grid box that encompasses the active site of the target protein. The dimensions and center of the grid box are crucial parameters and should be determined based on the location of the co-crystallized ligand or through binding site prediction tools.

-

-

Docking Simulation :

-

Use a docking program like AutoDock Vina to perform the docking simulation.

-

Set the number of binding modes to be generated (e.g., 10).

-

The exhaustiveness of the search determines the computational effort; a higher value increases the probability of finding the optimal binding pose.

-

-

Analysis of Results :

-

Analyze the predicted binding poses and their corresponding binding energies.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Experimental Workflow Diagram

Caption: A generalized workflow for in silico docking of this compound.

Signaling Pathways of Target Proteins

Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the potential mechanism of action of this compound.

Cancer-Related Signaling Pathways

The RAS/MAPK pathway, which includes KRAS and ERK, is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Mutations in the KRAS gene can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer.

Caption: The KRAS/ERK signaling cascade in cell regulation.

Focal Adhesion Kinase (FAK) is a key mediator of signals from the extracellular matrix, playing a crucial role in cell migration, adhesion, and survival. Its dysregulation is often associated with cancer metastasis.

Caption: FAK's role in mediating cell migration signals.

LIMK1 is a serine/threonine kinase that regulates the dynamics of the actin cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. This pathway is crucial for cell motility and is often dysregulated in cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 3. RPS6KA1 is a histone acetylation-related oncoprotein in acute myeloid leukemia which is targeted by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LIM Kinase 1 and Cofilin Regulate Actin Filament Population Required for Dynamin-dependent Apical Carrier Fission from the Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]

Afzelin Structure-Activity Relationship: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelin, a flavonoid classified as a flavonol glycoside, is chemically known as kaempferol-3-O-rhamnoside.[1][2] Abundantly found in various medicinal plants, this compound has garnered significant scientific interest due to its diverse pharmacological properties.[2][3] Preclinical studies have demonstrated its potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent, making it a promising candidate for further investigation in drug discovery and development.[2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on the influence of its chemical structure on its biological activities. The content herein summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

The core structure of this compound consists of the aglycone kaempferol linked to a rhamnose sugar moiety at the C3 position. The presence and nature of this glycosidic bond, in comparison to its aglycone counterpart, kaempferol, are crucial in determining its bioactivity. Understanding these structural nuances is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

Structure-Activity Relationship of this compound

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the arrangement of hydroxyl groups on the flavonoid backbone and the presence of the rhamnose glycoside at the 3-position. The following sections dissect the SAR of this compound across its primary pharmacological effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties through various mechanisms, including free radical scavenging and modulation of endogenous antioxidant pathways. The antioxidant capacity of this compound and its parent compound, kaempferol, has been evaluated in numerous studies, providing insights into the role of the rhamnose moiety.

Comparative studies have shown that the aglycone, kaempferol, generally exhibits stronger free radical scavenging activity than this compound in chemical-based assays like DPPH and ABTS. This suggests that the glycosylation at the 3-hydroxyl group may slightly hinder the hydrogen-donating ability of the flavonoid nucleus. However, in cellular models, the scenario can be more complex, as the sugar moiety can influence the compound's bioavailability and interaction with cellular components.

Table 1: Comparative Antioxidant Activity of this compound and Kaempferol

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Kaempferol | DPPH Radical Scavenging | Higher activity than kaempferol glycosides | |

| This compound (kae-3-O-rha) | DPPH Radical Scavenging | No significant activity | |

| Kaempferol | ABTS Radical Scavenging | Higher activity than kaempferol glycosides | |

| This compound (kae-3-O-rha) | ABTS Radical Scavenging | No significant activity | |

| Kaempferol | Cellular Antioxidant Activity (CAA) | Lower CAA value than Quercetin |

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and modulating inflammatory signaling pathways like NF-κB and MAPK.

Studies comparing this compound to kaempferol have revealed that the aglycone often shows more potent inhibition of NO production in LPS-stimulated macrophages. The order of inhibitory activity for NO production was found to be kaempferol > α-rhamnoisorobin > this compound > kaempferitrin, indicating that the 3-hydroxyl group is an important pharmacophore and additional rhamnose moieties negatively affect this activity. However, in NF-κB-mediated luciferase assays, α-rhamnoisorobin was more potent than kaempferol, suggesting that the glycosylation pattern can selectively influence different aspects of the inflammatory response.

Table 2: Comparative Anti-inflammatory Activity of this compound and Kaempferol Derivatives

| Compound | Assay | IC50 / Activity | Reference |

| Kaempferol | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 = 15.4 μM | |

| α-Rhamnoisorobin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 = 37.7 μM | |

| This compound | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | >100 μM | |

| Kaempferitrin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | >100 μM | |

| Kaempferol | NF-κB Luciferase Activity | Less potent than α-rhamnoisorobin | |

| α-Rhamnoisorobin | NF-κB Luciferase Activity | More potent than kaempferol | |

| This compound | Aldose Reductase Inhibition | IC50 = 1.91 μM | |

| Kaempferol | Aldose Reductase Inhibition | IC50 = 12.87 μM |

Anticancer Activity

This compound exerts anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration. The SAR in this context is also influenced by the glycosylation pattern.

Kaempferol has been shown to have a higher antiproliferative effect on various cancer cell lines, including HepG2, CT26, and B16F1, compared to its glycosides like this compound. Kaempferol was also more effective in inhibiting AKT phosphorylation and inducing apoptosis through the cleavage of caspases and PARP in HepG2 cells. This suggests that the aglycone form is more potent in directly triggering cancer cell death pathways.

Table 3: Comparative Anticancer Activity of this compound and Kaempferol

| Compound | Cell Line | Assay | IC50 / Activity | Reference |

| Kaempferol | HepG2, CT26, B16F1 | Antiproliferation | Highest activity | |

| This compound (kae-3-O-rha) | HepG2, CT26, B16F1 | Antiproliferation | Lower activity than kaempferol | |

| Kaempferol | HepG2 | Apoptosis (Caspase cleavage, PARP cleavage) | Significant induction | |

| This compound (kae-3-O-rha) | HepG2 | Apoptosis | Less effective than kaempferol |

Neuroprotective Activity

This compound has shown promise in models of neurodegenerative diseases, such as Parkinson's disease, by protecting neurons from oxidative stress and apoptosis. In a reserpine-induced rat model of Parkinson's disease, this compound treatment improved motor deficits and increased the levels of dopamine and other biogenic amines in the brain. Higher doses of this compound also demonstrated a protective effect against oxidative damage. While direct SAR studies with a range of derivatives are limited in this area, the observed neuroprotective effects highlight a significant therapeutic potential.

Table 4: Neuroprotective Effects of this compound in a Parkinson's Disease Model

| Treatment | Parameter | Effect | Reference |

| This compound (5, 10, 20 mg/kg) | Biogenic Amines (DA, NA, 5-HT) | Significant alleviation of RES-induced decrease | |

| This compound (10, 20 mg/kg) | Oxidative Stress (TBARS) | Lower TBARS levels, indicating protection | |

| This compound (10, 20 mg/kg) | Nitric Oxide (NO) | Reduced NO levels |

Key Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with several key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapeutic strategies.

Figure 1: Overview of key signaling pathways modulated by this compound.

Figure 2: General workflow for in vitro antioxidant activity assays.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution in the dark.

-

Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid, quercetin) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample or standard solutions to the wells.

-

Add the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample.

-

The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the sample or standard to a cuvette or microplate well.

-

Add a larger volume of the diluted ABTS•+ solution and mix.

-

After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of compounds to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of this compound or a positive control (e.g., quercetin) along with DCFH-DA for a specified time (e.g., 1 hour).

-

Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals.

-

-

Calculation:

-

The antioxidant activity is determined by calculating the area under the fluorescence curve and comparing it to the control. The results are often expressed as quercetin equivalents.

-

Nitric Oxide (NO) Production Assay in Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a longer period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

-

Nitrite Measurement (Griess Assay):

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

After a short incubation at room temperature, measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

-

Cell Viability:

-

Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt, Nrf2)

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is crucial for investigating the effect of this compound on the expression and phosphorylation status of proteins involved in signaling pathways like PI3K/Akt and the activation of transcription factors like Nrf2.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and for different durations.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-Nrf2).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caspase Activity Assay

Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. A fluorogenic or colorimetric substrate containing a specific caspase recognition sequence is used. Cleavage of the substrate by an active caspase releases a fluorescent or colored molecule, which is then quantified.

Protocol:

-

Induction of Apoptosis:

-

Treat cancer cells with this compound to induce apoptosis. Include a positive control (e.g., staurosporine) and an untreated control.

-

-

Cell Lysis:

-

Lyse the cells to release the caspases.

-

-

Assay Procedure:

-

Add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubate the reaction at 37°C.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculation:

-

The caspase activity is proportional to the amount of fluorescent or colored product generated and can be calculated relative to the control.

-

Conclusion

This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, highlighting the critical role of its glycosidic linkage in modulating its antioxidant, anti-inflammatory, and anticancer properties. The compiled quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives. While the aglycone kaempferol often exhibits greater potency in in vitro assays, the glycoside this compound may possess altered pharmacokinetic properties that could be advantageous in vivo. Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to establish a more detailed SAR and to guide the development of novel, highly effective therapeutic agents based on this promising natural product scaffold.

References

Afzelin in Neuroinflammation and Neurodegenerative Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuroinflammation is a critical pathological component in the onset and progression of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] The activation of glial cells, such as microglia and astrocytes, leads to a sustained release of pro-inflammatory mediators, reactive oxygen species (ROS), and neurotoxic molecules, contributing to neuronal damage.[2] Afzelin (kaempferol 3-O-rhamnoside), a flavonoid found in various medicinal plants, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] This document provides an in-depth technical overview of the current preclinical evidence supporting the role of this compound in mitigating neuroinflammation. It details the molecular mechanisms of action, summarizes quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to this compound

This compound, a flavonoid glycoside, is widely distributed in the plant kingdom.[4] It demonstrates a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its therapeutic potential in the context of neurodegeneration is primarily attributed to its ability to modulate pathways associated with oxidative stress and inflammation, which are central to the pathophysiology of these complex disorders. Preclinical studies suggest this compound can mitigate neuronal damage by targeting key cellular signaling cascades, thereby positioning it as a molecule of significant interest for further investigation and drug development.

Molecular Mechanisms of Action in Neuroinflammation

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways that govern inflammatory and oxidative stress responses in the central nervous system (CNS).

Attenuation of Pro-inflammatory Signaling Pathways

Chronic activation of microglia and astrocytes is a hallmark of neuroinflammation. This compound has been shown to suppress the activation of two major pro-inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is proposed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

-

MAPK Pathway: The p38 MAPK signaling pathway, activated by cellular stressors, plays a crucial role in mediating inflammatory responses and apoptosis in neurons. Persistent activation of this pathway contributes to the hyper-phosphorylation of proteins and neuronal death seen in neurodegenerative diseases. This compound's ability to modulate MAPK signaling is a key component of its anti-inflammatory effect.

Enhancement of Antioxidant and Neurotrophic Pathways

Oxidative stress is a major contributor to neuronal cell death. This compound combats oxidative stress and promotes neuronal survival through several mechanisms.

-

NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the transcription of antioxidant enzymes that protect cells from oxidative damage.

-

CREB-BDNF Pathway: The CREB-BDNF (cAMP response element-binding protein - brain-derived neurotrophic factor) signaling pathway is crucial for synaptic plasticity, learning, and memory. Studies have shown that this compound can up-regulate this pathway, contributing to improved cognitive function and neuroprotection in dementia models.

Preclinical Evidence and Quantitative Data

The neuroprotective potential of this compound is supported by several preclinical studies. Data from a key study using a reserpine-induced rat model of Parkinson's disease highlights its dose-dependent efficacy.

Data Presentation

Table 1: In Vivo Effects of this compound in a Reserpine-Induced Parkinson's Disease Rat Model Data extracted from a study on cataleptic behaviors and neuroprotection.

| Parameter | Control | Reserpine (RES) Control | This compound (5 mg/kg) + RES | This compound (10 mg/kg) + RES | This compound (20 mg/kg) + RES | Levodopa (30 mg/kg) + RES |

| Oxidative Stress & Inflammation Markers | ||||||

| TBARS (nmol/g tissue) | - | High | 212 | 194 | 148 | - |

| Nitric Oxide (µmol/g tissue) | 3.44 | 6.31 | 5.34 | 4.39 | 3.81 | 2.42 |

| Brain Monoamines (Levels relative to RES control) | ||||||

| Dopamine (DA) | Normal | Reduced | Increased | Increased | Significantly Increased | Increased |

| Norepinephrine (NA) | Normal | Reduced | Increased | Increased | Significantly Increased | Increased |

| Serotonin (5-HT) | Normal | Reduced | Increased | Increased | Significantly Increased | Increased |

| Neuroprotective Markers | ||||||

| Bcl-2 Expression | Normal | Reduced | Increased | Increased | Significantly Increased | - |

Note: "Increased" indicates a statistically significant alleviation of the reserpine-induced reduction. The 20 mg/kg dose of this compound showed a more significant inhibition of monoamine reduction compared to Levodopa.

Table 2: In Vitro Bioactivity of this compound

| Target | Activity | IC₅₀ | Reference |

| Aldose Reductase (AR) | Inhibition | 1.91 µM |

Inhibition of Aldose Reductase is linked to reduced microglial activation and may contribute to the down-regulation of inflammatory mediators via MAPK and NF-κB pathways.

Experimental Methodologies

Reproducible and standardized protocols are essential for evaluating the therapeutic potential of compounds like this compound.

Protocol: Reserpine-Induced Parkinson's Disease Model in Rats

This model is used to assess motor deficits and biochemical changes relevant to Parkinson's disease.

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Catalepsy: A single intraperitoneal (i.p.) injection of Reserpine (e.g., 1 mg/kg) is administered to deplete dopamine stores, mimicking Parkinsonian symptoms.

-

Treatment Groups:

-

Normal Control (vehicle only).

-

Reserpine Control (Reserpine + vehicle).

-

Positive Control (Reserpine + Levodopa, e.g., 30 mg/kg, i.p.).

-

Test Groups (Reserpine + this compound at various oral doses, e.g., 5, 10, and 20 mg/kg).

-

-

Behavioral Assessments:

-

Rotarod Test: To measure motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded.

-

Open Field Test (OFT): To assess locomotor activity and exploratory behavior by tracking movement in an open arena.

-

Forced Swim Test (FST): To evaluate depression-like behavior by measuring immobility time in a water cylinder.

-

-

Biochemical Analysis: Following behavioral tests, brain tissue (specifically the striatum) is homogenized to measure levels of:

-

Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and Nitric Oxide (NO) levels.

-

Monoamines: Dopamine (DA), Norepinephrine (NA), and Serotonin (5-HT) using techniques like HPLC.

-

Apoptotic Markers: Bcl-2 protein levels via ELISA to assess neuroprotection.

-

Protocol: LPS-Induced Neuroinflammation in BV2 Microglial Cells

This is a standard in vitro assay to screen compounds for anti-neuroinflammatory activity.

-

Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, maintained at 37°C in a 5% CO₂ incubator.

-

Experimental Setup: Cells are seeded into multi-well plates. After reaching confluency, they are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Inflammatory Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene and Protein Expression (RT-PCR & Western Blot): Cell lysates are collected to analyze the mRNA and protein expression levels of key inflammatory enzymes (iNOS, COX-2) and cytokines.

-

NF-κB Translocation: Immunofluorescence or Western blotting of nuclear/cytoplasmic fractions can be used to assess the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Challenges and Future Directions

Despite promising preclinical data, several challenges must be addressed before this compound can be considered for clinical application.

-

Blood-Brain Barrier (BBB) Permeability: A critical, yet largely unexamined, factor is whether this compound can efficiently cross the BBB to reach therapeutic concentrations in the CNS. The BBB restricts the passage of approximately 98% of small-molecule drugs. Future studies should employ methods like the in vitro PAMPA-BBB assay or in vivo models to quantify its permeability.

-

Toxicity and Safety Profile: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) and long-term toxicity studies for this compound have not been performed. Establishing a robust safety profile is a prerequisite for clinical development.

-

Lack of Clinical Data: All current evidence is derived from in vitro and animal studies. There are no human clinical trials to validate the efficacy and safety of this compound for neurodegenerative diseases.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its ability to simultaneously target multiple key pathological pathways—namely inflammation via NF-κB/MAPK inhibition and oxidative stress via NRF2 activation—underscores its potential to modify disease progression rather than merely managing symptoms. The preclinical data, particularly from in vivo models of Parkinson's disease, are encouraging and warrant further investigation. However, significant knowledge gaps, especially concerning its blood-brain barrier permeability and clinical safety, must be rigorously addressed in future research to translate these promising preclinical findings into a viable therapeutic strategy for human neurodegenerative disorders.

References

- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Anti-Cancer and Apoptotic Effects of Afzelin In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelin, a flavonoid compound (kaempferol 3-O-rhamnoside) found in various plants, has garnered significant interest for its diverse biological activities, including antioxidative, anti-inflammatory, and neuroprotective properties.[1][2] Emerging in vitro evidence has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.[2][3] This technical guide provides an in-depth overview of the anti-cancer and apoptotic effects of this compound observed in vitro, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Analysis of this compound's Anti-Cancer Effects

The efficacy of this compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and incubation periods. The following tables summarize key quantitative findings from various in vitro studies.

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines

| Cell Line | 24h Incubation (μM) | 48h Incubation (μM) | 72h Incubation (μM) |

| A549 | 68.41 | 35.47 | 14.07 |

| H1299 | 133.44 | 46.92 | 16.30 |

Data sourced from a study on lung cancer cells, indicating a time-dependent cytotoxic effect.[4]

Table 2: Effects of this compound on Apoptosis and Protein Expression in Gastric Cancer Cells (AGS)

| Treatment | Early Apoptotic Cells (%) | Bax mRNA Expression (Fold Change) | Caspase-8 mRNA Expression (Fold Change) | Galectin-3 Protein in Lysate (% Increase) |

| Control | 4.3 | 1.0 | 1.0 | 0 |

| 60 μM this compound | Not specified | ~1.5 | Not specified | 45 |

| 120 μM this compound | 8.0 | ~2.0 | ~1.6 | 69 |

Data from a 24-hour incubation study on AGS gastric cancer cells.

Table 3: Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Concentration | Effect |

| LNCaP | 10 µg/mL | Accumulation in G0 phase (19.4% of population) |

| PC-3 | 10 µg/mL | Accumulation in G0 phase (27.6% of population) |

Results from a 24-hour incubation study showing cell cycle arrest.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through multiple intricate signaling pathways. The primary mechanisms involve the activation of the caspase cascade and the induction of endoplasmic reticulum (ER) stress, leading to immunogenic cell death (ICD).

Caspase-Mediated Apoptosis

This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

Caption: this compound-induced caspase-mediated apoptosis pathway.

ER Stress and Immunogenic Cell Death (ICD)

In lung cancer cells, this compound's mechanism involves targeting and inhibiting NR/HB quinone oxidoreductase 2 (NQO2). This inhibition triggers ER stress, characterized by the phosphorylation of PERK and eIF2α and the upregulation of GRP78 and CHOP. This cascade leads to ICD, a form of apoptosis that stimulates an anti-tumor immune response through the release of damage-associated molecular patterns (DAMPs) like ATP, high-mobility group box 1 (HMGB1), and surface exposure of calreticulin (CRT).

Caption: this compound-induced ER stress and immunogenic cell death.

Other Implicated Pathways

-

MAPK Pathway: this compound has been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 in acute myeloid leukemia (AML) cells, suggesting repression of the MAPK signaling pathway.

-

LIM Domain Kinase 1 (LIMK1): In prostate cancer cells, this compound's anti-proliferative activity is attributed to the inhibition of LIMK1 expression, a key regulator of actin organization.

Detailed Experimental Protocols

The following section outlines the standard methodologies used to evaluate the in vitro anti-cancer effects of this compound.

General Experimental Workflow

The typical workflow for assessing this compound's in vitro efficacy involves a series of assays to measure cell viability, proliferation, and the mechanism of cell death.

Caption: Standard workflow for in vitro analysis of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as A549, H1299 (lung), AGS (gastric), LNCaP, and PC-3 (prostate) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or Eagle's Minimal Essential Medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, like DMSO, to create a stock solution, which is then diluted to desired concentrations in the culture medium for experiments.

Cell Viability Assay (CCK-8 or MTT)

-

Principle: These colorimetric assays measure cell metabolic activity, which correlates with the number of viable cells.

-

Protocol:

-

Seed cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 to 40 μM) and a vehicle control (DMSO).

-

Incubate for specified time points (e.g., 24, 48, 72 hours).

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the control and determine the IC50 value.

-

Apoptosis Assay (Flow Cytometry)

-

Principle: This technique uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound (e.g., 60 and 120 μM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Western Blot Analysis

-

Principle: Used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways (e.g., Bax, Bcl-2, caspases, NQO2).

-

Protocol:

-

Lyse this compound-treated and control cells to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Real-Time PCR (RT-PCR)

-

Principle: Used to measure the mRNA expression levels of target genes (e.g., Bax, Caspases, MUC1).

-

Protocol:

-

Isolate total RNA from this compound-treated and control cells.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Conclusion

In vitro studies consistently demonstrate that this compound possesses significant anti-cancer and pro-apoptotic properties across a range of cancer cell types, including lung, gastric, and prostate cancers. Its mechanisms of action are multifaceted, primarily involving the activation of the caspase cascade and the induction of ER stress-mediated immunogenic cell death. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound as a potential therapeutic agent in oncology. Future studies should focus on validating these in vitro findings in preclinical animal models to assess its in vivo efficacy, safety, and therapeutic potential.

References

- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Cancer Potential of this compound towards AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces immunogenic cell death against lung cancer by targeting NQO2 - PMC [pmc.ncbi.nlm.nih.gov]

Afzelin's antioxidant and free radical scavenging capabilities

An In-Depth Technical Guide on the Antioxidant and Free Radical Scavenging Capabilities of Afzelin

Introduction

This compound, a flavonoid compound also known as kaempferol-3-O-rhamnoside, is abundantly found in a variety of plant sources.[1][2] It has garnered significant interest within the scientific community for its diverse range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging capabilities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given sample. The following tables summarize the reported IC50 values for this compound in different antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of this compound

| Study | IC50 Value (μg/mL) | Positive Control | IC50 of Positive Control (μg/mL) |

| Tatsimo et al. (2012) | 6.44 | Not specified | Not specified |

| Ghareeb et al. (2016) | 12.45 | Ascorbic acid | 7.50 |

| J H Kim et al. | 726.74 | Not specified | Not specified |

Table 2: Other Radical Scavenging Activities of this compound

| Assay | IC50 Value (μg/mL) | Notes |

| Superoxide Anion Scavenging | 49.7 | Displayed moderate activity. |

| Hydroxyl Radical Scavenging | 0.37 | Demonstrated tremendous scavenging power against hydroxyl radicals. |

Experimental Protocols for Antioxidant Assays

Detailed and standardized experimental protocols are crucial for the accurate assessment of antioxidant activity. The following sections outline the methodologies for the most common assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the non-radical form, DPPH-H, in the presence of an antioxidant. This reduction results in a color change from purple to yellow, which can be measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.006% w/v) is prepared in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: A stock solution of this compound is prepared (e.g., 1 mg/mL) and then serially diluted to obtain a range of concentrations.

-

Reaction Mixture: A specific volume of the this compound solution at different concentrations is added to a fixed volume of the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a UV-vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

References

Methodological & Application

Protocol for Extraction and Isolation of Afzelin from Plant Material

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelin (Kaempferol-3-O-rhamnoside) is a flavonol glycoside with a range of documented biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This document provides a detailed protocol for the extraction, fractionation, and isolation of this compound from plant materials. The methodology covers solvent extraction, liquid-liquid partitioning, and chromatographic purification techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC). Additionally, this note outlines key signaling pathways modulated by this compound, offering context for its therapeutic potential.

Introduction